N-cyclopropyl-3-iodobenzamide
Description
N-Cyclopropyl-3-iodobenzamide (CAS 909187-12-8) is a halogenated benzamide derivative characterized by a cyclopropyl substituent on the amide nitrogen and an iodine atom at the 3-position of the benzoyl ring. Its molecular structure combines the rigidity of the cyclopropyl group with the electron-rich iodine atom, which may influence its reactivity, stability, and interactions in chemical or biological systems.
Properties
IUPAC Name |
N-cyclopropyl-3-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO/c11-8-3-1-2-7(6-8)10(13)12-9-4-5-9/h1-3,6,9H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBMAYNAZULIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-iodobenzamide typically involves the reaction of 3-iodobenzoic acid with cyclopropylamine. The process can be summarized in the following steps:
Activation of 3-iodobenzoic acid: This step involves converting 3-iodobenzoic acid into its acyl chloride derivative using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Amidation: The acyl chloride derivative is then reacted with cyclopropylamine in the presence of a base like triethylamine (Et3N) to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position of the benzene ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the iodine atom, typically using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Oxidation Reactions: The benzamide moiety can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.
Reduction: Catalysts such as Pd/C or nickel (Ni) in the presence of H2 gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of N-cyclopropyl-3-aminobenzamide or N-cyclopropyl-3-thiobenzamide.
Reduction: Formation of N-cyclopropylbenzamide.
Oxidation: Formation of N-cyclopropyl-3-iodobenzoic acid.
Scientific Research Applications
N-cyclopropyl-3-iodobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-iodobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group and iodine atom can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-N-phenyl-phthalimide
- Structure : Features a phthalimide core with a chlorine atom at the 3-position and a phenyl group on the nitrogen (Fig. 1, ).
- Key Differences :
- The phthalimide scaffold introduces two carbonyl groups, enhancing rigidity and electronic conjugation compared to the simpler benzamide backbone of the target compound.
- Chlorine (electronegative halogen) vs. iodine (bulkier, polarizable halogen) alters reactivity in substitution or cross-coupling reactions.
- Applications: Explicitly used as a monomer in polyimide synthesis, requiring high purity for polymer production . In contrast, N-cyclopropyl-3-iodobenzamide’s role in polymer chemistry remains speculative.
- Safety: No specific hazards cited for 3-chloro-N-phenyl-phthalimide, though stringent purity standards are emphasized .
2-Morpholino-N-(4-phenoxyphenyl)acetamide
- Structure: An acetamide derivative with a morpholino (oxygen-containing heterocycle) and 4-phenoxyphenyl substituents.
- Key Differences: The morpholino group introduces polarity and hydrogen-bonding capacity, contrasting with the cyclopropyl group’s steric effects.
3-Chlorobenzaldehyde
- Structure : A benzaldehyde derivative with a chlorine atom at the 3-position.
- Key Differences :
- Aldehyde functional group (reactive electrophilic site) vs. amide (hydrogen-bonding capability).
- Chlorine vs. iodine: Smaller halogen size may reduce steric hindrance in reactions.
- Safety: 3-Chlorobenzaldehyde poses acute risks (skin/eye irritation), while this compound’s hazards relate to long-term carcinogenicity .
Data Table: Comparative Analysis
Research Findings and Implications
- Reactivity : The iodine atom in this compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging its polarizable C–I bond, whereas chlorine in 3-chloro-N-phenyl-phthalimide favors nucleophilic aromatic substitution .
- Stability: The cyclopropyl group’s ring strain could impact thermal stability compared to the morpholino group’s saturated heterocycle.
Biological Activity
N-Cyclopropyl-3-iodobenzamide is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to an amide functional group with an iodine atom at the 3-position of the benzene ring. This unique structure contributes to its potential reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The presence of the iodine atom enhances its binding affinity, while the cyclopropyl group may influence the compound's stability and reactivity . The compound has been investigated for various applications, including:
- Antimicrobial Activity : Exhibits potential against various microbial strains.
- Anticancer Properties : Shows promise as a lead compound in cancer drug development.
- Interaction with Biological Targets : Modulates the activity of enzymes or receptors, impacting cellular pathways .
Biological Activity Studies
Several studies have explored the biological activities of this compound. Below is a summary of key findings:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria. |
| Study 2 | Anticancer Activity | Inhibited proliferation of cancer cell lines in vitro. |
| Study 3 | Mechanistic Insights | Identified interactions with specific enzyme targets, modulating their activity. |
Case Studies
- Antimicrobial Efficacy : In a study examining the antimicrobial properties, this compound was tested against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as an antimicrobial agent.
- Cancer Cell Proliferation : A case study focused on the compound's anticancer potential showed that it effectively reduced cell viability in several cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, highlighting its therapeutic potential in oncology .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-N-cyclopropyl-3-iodobenzamide | Chlorine at the 2-position | Reduced reactivity compared to iodine |
| N-cyclopropyl-3-bromobenzamide | Bromine instead of iodine | Different reactivity patterns |
| N-cyclopropyl-4-iodobenzamide | Iodine at the 4-position | Variations in biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
